GSK299115A -

GSK299115A

Catalog Number: EVT-270037
CAS Number:
Molecular Formula: C20H16Cl2N4O2
Molecular Weight: 415.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK299115A is a G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor (GRK2 inhibitor). G-protein-coupled receptor kinase 2 (GRK2) is a G-protein-coupled receptor kinase that is ubiquitously expressed in many tissues and regulates various intracellular mechanisms. GRK2 plays an important role in the maintenance of heart structure and function; thus, this kinase is involved in many cardiovascular diseases.
Classification and Source

GSK299115A is classified as a small molecule inhibitor, specifically targeting GRK2, a member of the G-protein-coupled receptor kinase family. This classification is significant due to the role of GRK2 in regulating G-protein-coupled receptor signaling, which is implicated in numerous physiological and pathological processes. The compound was developed by GlaxoSmithKline and has been featured in various studies assessing its biochemical properties and biological activities .

Synthesis Analysis

The synthesis of GSK299115A involves several key steps that utilize standard organic chemistry techniques. The synthesis pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available indazole derivatives.
  2. Functionalization: The introduction of carboxamide groups is achieved through amide coupling reactions, often employing coupling agents such as carbodiimides.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate GSK299115A from unreacted starting materials and by-products.

Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity but are not always detailed in publicly available literature. The compound's synthesis has been discussed in multiple studies focusing on structure-activity relationships within the indazole class .

Molecular Structure Analysis

GSK299115A features a complex molecular structure characterized by the following components:

  • Core Structure: An indazole ring system that contributes to its biological activity.
  • Functional Groups: A carboxamide moiety that enhances solubility and binding affinity to target proteins.

The molecular formula for GSK299115A is C12_{12}H10_{10}N4_4O, with a molecular weight of approximately 230.24 g/mol. The structural configuration allows for specific interactions with the active site of GRK2, facilitating its inhibitory action .

Structural Data

  • X-Ray Crystallography: Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the compound, revealing critical interactions with target proteins .
  • Computational Modeling: Molecular docking studies have been employed to predict binding affinities and orientations within the GRK2 active site.
Chemical Reactions Analysis

GSK299115A primarily participates in biochemical reactions involving protein kinases. Its main reaction mechanism involves:

  1. Inhibition of GRK2: By binding to the active site of GRK2, GSK299115A prevents substrate phosphorylation, thereby modulating downstream signaling pathways.
  2. Selectivity Profile: Studies indicate that GSK299115A exhibits selectivity for GRK2 over other kinases, which is crucial for minimizing off-target effects during therapeutic applications .
Mechanism of Action

The mechanism of action for GSK299115A centers on its ability to inhibit GRK2 activity. Upon binding to GRK2, it stabilizes an inactive conformation of the kinase, preventing ATP from accessing the active site and thus halting phosphorylation processes. This inhibition leads to altered cellular responses to external signals mediated by G-protein-coupled receptors.

Relevant Data

  • IC50 Values: In various assays, GSK299115A has shown IC50 values below 100 μM against GRK2, indicating potent inhibitory activity .
  • Biological Impact: Inhibition of GRK2 by GSK299115A has been associated with beneficial effects in models of disease where aberrant GPCR signaling plays a role .
Physical and Chemical Properties Analysis

GSK299115A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability studies suggest that GSK299115A remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar compounds in its class .
Applications

GSK299115A has potential applications across various scientific fields:

  1. Pharmacology: As a selective inhibitor of GRK2, it provides a valuable tool for studying GPCR signaling pathways.
  2. Disease Models: Research indicates potential therapeutic effects in conditions such as heart failure and cancer where GRK2 activity is dysregulated.
  3. Chemical Biology: It serves as a probe for investigating kinase function and interactions within cellular signaling networks.
Introduction to GSK299115A in Kinase Inhibition Research

G protein-coupled receptor kinases (GRKs) represent critical regulators of cellular signaling through their phosphorylation of activated G protein-coupled receptors (GPCRs). Dysregulation of specific GRK subfamilies—particularly GRK2 and GRK5—is mechanistically linked to pathological conditions including heart failure, hypertension, and neurological disorders [1] [4]. GSK299115A (CAS 864082-35-9) is a synthetic small-molecule inhibitor identified for its dual activity against GRK subfamilies and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This indazole/dihydropyrimidine-class compound emerged from high-throughput screening efforts aimed at discovering subfamily-selective GRK probes [1] [6]. Unlike therapeutic kinase inhibitors, GSK299115A serves primarily as a research tool to elucidate the mechanistic and structural basis of GRK-mediated signaling.

Role of GRK Subfamilies in Cellular Signaling Pathways

GRKs are classified into three subfamilies based on structural homology and tissue distribution:

  • GRK1 subfamily (GRK1, GRK7): Retina-specific, regulates rhodopsin phosphorylation [1]
  • GRK2 subfamily (GRK2, GRK3): Ubiquitously expressed, cytosolic, translocates to membranes upon receptor activation [4] [5]
  • GRK4 subfamily (GRK4, GRK5, GRK6): Membrane-associated, includes broadly expressed GRK5 [1] [4]

These kinases fine-tune GPCR signaling by phosphorylating agonist-bound receptors, promoting β-arrestin binding, receptor internalization, and downstream pathway modulation. Pathologically, GRK2 overexpression exacerbates cardiac ischemia and heart failure, while GRK5 upregulation drives cardiac hypertrophy and insulin resistance [1] [3]. The structural divergence between subfamilies—particularly in their active-site clefts—enables selective pharmacological targeting [1].

Rationale for Targeting GRK2/ROCK1 with Selective Inhibitors

The therapeutic rationale for inhibiting GRK2 and GRK5 stems from genetic and pharmacological evidence:

  • Cardiac-specific GRK2 inhibition reverses heart failure phenotypes in animal models [1]
  • GRK5-null mice are protected against hypertrophy [1]
  • ROCK1 inhibition modulates cytoskeletal dynamics and is implicated in cardiovascular remodeling [6] [9]

However, achieving subfamily selectivity remains challenging due to conserved ATP-binding sites. GSK299115A addresses this need by exhibiting preferential inhibition of GRK2 (IC₅₀ = 10.7 nM in enzymatic assays) and ROCK1 (IC₅₀ = 8 nM) over other kinases like PKA [1] [6]. This selectivity profile enables precise dissection of GRK2-dependent signaling nodes.

Table 1: Selectivity Profile of GSK299115A

Kinase TargetIC₅₀ (nM)ΔTm (°C)Selectivity vs. GRK5
GRK210.7+10.7>100-fold
ROCK18N/AN/A
GRK5>1,000+1.3Baseline
PKA>10,000+4.1>1,000-fold

Data compiled from biochemical assays [1] [6] [9]

GSK299115A as a Chemical Probe for Subfamily-Specific Inhibition

GSK299115A was identified through differential scanning fluorimetry (DSF) screening of the GlaxoSmithKline Published Kinase Inhibitor Set (PKIS). This label-free method detects compound-induced thermal stabilization (ΔTm) of kinase domains [1] [10]:

  • Induces ΔTm of +10.7°C for GRK2 vs. +1.3°C for GRK5 [1]
  • Belongs to the "indazole class" of stabilizers with structural similarity to paroxetine [1]
  • Biochemical IC₅₀ strongly correlates with ΔTm for GRK2 (R²=0.89) but not GRK1/5 [1]

Its chemical structure features an indazole core linked to a dihydropyrimidine-carboxamide group, enabling specific interactions with the GRK2 active site. The 3,4-dichlorophenyl moiety enhances hydrophobic packing in the binding cleft [3] [6].

Table 2: Structural Features of GSK299115A

PropertyValue
IUPAC Name4-(3,4-Dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide
Molecular FormulaC₂₀H₁₆Cl₂N₄O₂
Molecular Weight415.27 g/mol
Chemical ClassIndazole/dihydropyrimidine
SolubilityDMSO (>10 mM)
Key Binding MoietiesIndazole ring, dichlorophenyl, carboxamide

Structural data from chemical vendors [3] [6] [9]

Properties

Product Name

GSK299115A

IUPAC Name

4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

InChI

InChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28)

InChI Key

RHTXWIKPNGROHZ-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4

Solubility

Soluble in DMSO

Synonyms

GSK299115A; GSK 299115A; GSK-299115A.

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.